molecular formula C22H27NO4S B11625461 Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11625461
M. Wt: 401.5 g/mol
InChI Key: UYULZLGMDUOJOH-UHFFFAOYSA-N
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Description

METHYL 6-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H26N2O3S . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and a variety of functional groups that contribute to its unique chemical properties.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various Lewis acids . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 6-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene core and the amide group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and phenoxybutanamides. These compounds share structural similarities but differ in their functional groups and specific chemical properties. For example:

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 6-methyl-2-[4-(3-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO4S/c1-14-6-4-7-16(12-14)27-11-5-8-19(24)23-21-20(22(25)26-3)17-10-9-15(2)13-18(17)28-21/h4,6-7,12,15H,5,8-11,13H2,1-3H3,(H,23,24)

InChI Key

UYULZLGMDUOJOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCOC3=CC=CC(=C3)C

Origin of Product

United States

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